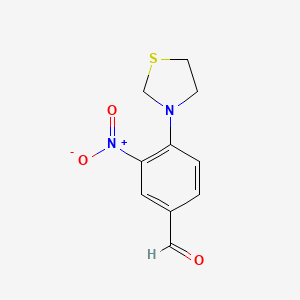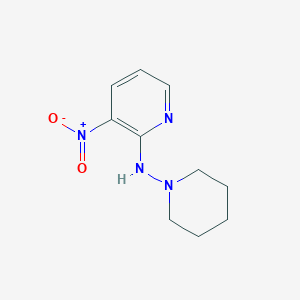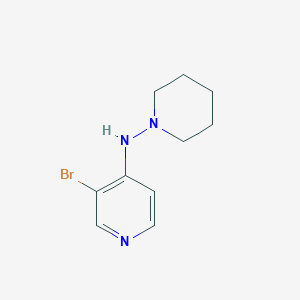
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
Descripción general
Descripción
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in a variety of solvents, including water, ethanol, and chloroform.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been shown to have anti-inflammatory and antimicrobial properties.
Biochemical and Physiological Effects:
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. It has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in lab experiments include its high purity, solubility in a variety of solvents, and ease of synthesis. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde. These include further studies to fully understand its mechanism of action, the development of new drugs based on its structure, and the synthesis of other compounds with potential applications in drug discovery. Additionally, more research is needed to determine its potential toxicity and to identify any potential side effects.
Aplicaciones Científicas De Investigación
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a building block in the synthesis of other compounds with potential applications in drug discovery.
Propiedades
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-1-2-10(8(5-9)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYHWMLHKKZLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Dimethylamino)piperidin-1-YL]-6-fluorobenzaldehyde](/img/structure/B1402027.png)



